REACTION_CXSMILES
|
C([C:3](CC)(C([O-])=O)[C:4]([O-])=[O:5])C.[Na].[O:13]1[CH2:18][CH2:17][CH:16]([CH:19]=[CH:20][C:21](=[O:23])[CH3:22])[CH2:15][CH2:14]1>C(O)C>[O:13]1[CH2:18][CH2:17][CH:16]([CH:19]2[CH2:3][C:4](=[O:5])[CH2:22][C:21](=[O:23])[CH2:20]2)[CH2:15][CH2:14]1 |^1:11|
|
Name
|
|
Quantity
|
8.86 mL
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)[O-])(C(=O)[O-])CC
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=CC(C)=O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 25 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled again in an ice-bath
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
STIRRING
|
Details
|
the yellow solution is stirred at room temperature for 19 hours
|
Duration
|
19 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is acidified to pH 3 by dropwise addition of 2M aqueous hydrochloric acid, water
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted into dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts are dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
a 2M aqueous solution of sodium hydroxide (140 ml) added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove isopropanol
|
Type
|
TEMPERATURE
|
Details
|
heated to 70° C
|
Type
|
ADDITION
|
Details
|
A solution of 2M aqueous hydrochloric acid is added carefully until the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated for 2½ hours at 75° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product is extracted into ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)C1CC(CC(C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |